3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one
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Overview
Description
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a unique fusion of benzothiophene and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with oxirane derivatives in the presence of a base, followed by cyclization and sulfur incorporation . The reaction conditions often include refluxing in solvents such as ethanol or dimethylformamide (DMF) and the use of catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Sodium ethoxide, potassium carbonate
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Reduced thiol derivatives
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities but with different selectivity profiles.
Pyrimidino[4,5-d][1,3]oxazine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-1benzothiolo[3,2-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiophene and pyrimidine rings, along with the oxolan-2-ylmethyl group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-14-13-12(10-5-1-2-6-11(10)21-13)16-15(20)17(14)8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFBDWRKSJDMCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4S3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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